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Compound of Interest

Compound Name: 1-Hydroxy-2-butanone

Cat. No.: B1215904

This guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxy-2-
butanone (CAS No: 5077-67-8), a primary alpha-hydroxy ketone. The information is intended
for researchers, scientists, and professionals in drug development and analytical chemistry.
This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data in a structured format, alongside detailed experimental protocols and
visual diagrams to aid in data interpretation and application.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for 1-Hydroxy-2-butanone,
presented in tabular format for clarity and comparative analysis.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below are the predicted and reported chemical shifts for *H and 3C NMR of 1-Hydroxy-2-
butanone.

Table 1: *H NMR Spectroscopic Data for 1-Hydroxy-2-butanone
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Predicted Chemical Shift

Proton Assignment (ppm) in D20 Multiplicity
CHs (Position 4) 0.89 t (triplet)
CHz (Position 3) 2.58 g (quartet)
CH20H (Position 1) 4.19 s (singlet)

Data sourced from the Human Metabolome Database (predicted, 400 MHz).[1]

Table 2: 13C NMR Spectroscopic Data for 1-Hydroxy-2-butanone

Carbon Assignment

Predicted Chemical Shift (ppm)

C-4 (CHs) 7.9

C-3 (CHz) 36.9

C-1 (CH20H) Not specified
C-2 (C=0) 209.3

Note: Predicted values for similar structures, such as butanone, are used as a reference.
Specific experimental 13C NMR data for 1-Hydroxy-2-butanone is not readily available in the

searched resources.[2]

IR spectroscopy identifies functional groups within a molecule based on their characteristic

absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 1-Hydroxy-2-butanone
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Functional Group

Wavenumber (cm~1) Intensity _

Assignment
~3550 - 3230 Broad O-H stretch (alcohol)
~2900 - 3000 Medium-Strong C-H stretch (alkyl)
~1700 - 1725 Strong C=0 stretch (ketone)
~1120 - 1030 Medium C-O stretch (alcohol)

Data interpreted from characteristic functional group absorption regions for alpha-hydroxy
ketones.[3][4]

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight

and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data (EI-MS) for 1-Hydroxy-2-butanone

m/z (Mass-to-Charge Ratio) Relative Intensity Plausible Fragment lon
88 Low [M]* (Molecular lon)

57 High [CH3CH2COJ]*

31 Medium [CH20H]*

29 High [CH3CHz]*

Data sourced from the NIST WebBook and PubChem.[5][6][7]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid

sample like 1-Hydroxy-2-butanone.

e Sample Preparation: Dissolve approximately 5-10 mg of 1-Hydroxy-2-butanone in a
suitable deuterated solvent (e.g., CDClsz, D20) in a 5 mm NMR tube. The use of deuterated
solvents is crucial to avoid large solvent signals in the *H NMR spectrum.[8]
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Instrument Setup: The analysis is typically performed on a 300 or 400 MHz NMR
spectrometer.[1] The instrument is tuned and shimmed to optimize the magnetic field
homogeneity.

Data Acquisition: Acquire 'H NMR spectra with a sufficient number of scans to achieve a
good signal-to-noise ratio. For 133C NMR, a larger number of scans is typically required due to
the lower natural abundance of the 13C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phase-corrected, and the baseline is corrected.
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0

ppm.[2][9]

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small drop of neat 1-
Hydroxy-2-butanone is placed directly onto the ATR crystal (e.g., diamond or germanium).
[10][11]

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
This is necessary to subtract the spectral contributions of the instrument and the ambient
environment.

Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is
acquired. The instrument collects multiple scans, which are averaged to improve the signal-
to-noise ratio.

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing
the sample spectrum against the background spectrum. The spectrum is typically analyzed
in the range of 4000 to 400 cm~1.[5]

Sample Introduction: As 1-Hydroxy-2-butanone is a volatile liquid, it can be introduced into
the mass spectrometer via a gas chromatography (GC-MS) system or a direct injection port.
[12] For GC-MS, the sample is injected into the GC, where it is vaporized and separated
from other components before entering the mass spectrometer.

lonization: In the ion source, the vaporized sample molecules are bombarded with a high-
energy electron beam (typically 70 eV), causing the ejection of an electron and the formation
of a positively charged molecular ion ([M]*) and fragment ions.[13]
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e Mass Analysis: The generated ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of ions as a function of their m/z ratio.

Data Visualization

The following diagrams, created using the DOT language, illustrate key workflows and
relationships in the spectroscopic analysis of 1-Hydroxy-2-butanone.
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Caption: Workflow for the spectroscopic analysis of 1-Hydroxy-2-butanone.
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Caption: Plausible fragmentation pathway of 1-Hydroxy-2-butanone in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D20, predicted)
(HMDB0031507) [hmdb.ca]

e 2. docbrown.info [docbrown.info]

3. infrared spectrum of 3-hydroxybutanone C4H802 CH3COCH(OH)CH3 prominent
wavenumbers cm-1 detecting ? functional groups present finger print for identification of
acetoin image diagram doc brown's advanced organic chemistry revision notes
[docbrown.info]

. chem.libretexts.org [chem.libretexts.org]

. drawellanalytical.com [drawellanalytical.com]

. 1-Hydroxy-2-butanone | C4H802 | CID 521300 - PubChem [pubchem.ncbi.nim.nih.gov]
. 1-Hydroxy-2-butanone [webbook.nist.gov]

. chem.libretexts.org [chem.libretexts.org]

°
© 0] ~ [o2] 1 H

. 13C nmr spectrum of 3-hydroxybutanone C4H802 CH3COCH(OH)CH3 analysis of
chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc
brown's advanced organic chemistry revision notes [docbrown.info]

e 10. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1215904?utm_src=pdf-body-img
https://www.benchchem.com/product/b1215904?utm_src=pdf-body
https://www.benchchem.com/product/b1215904?utm_src=pdf-custom-synthesis
https://hmdb.ca/spectra/nmr_one_d/164317
https://hmdb.ca/spectra/nmr_one_d/164317
https://www.docbrown.info/page06/spectra/butanone-nmr13c.htm
https://docbrown.info/page06/spectra2/acetoin-ir.htm
https://docbrown.info/page06/spectra2/acetoin-ir.htm
https://docbrown.info/page06/spectra2/acetoin-ir.htm
https://docbrown.info/page06/spectra2/acetoin-ir.htm
https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_(Schaller)/Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_II%3A_Practical_Aspects_of_Structure_-_Purification_and_Spectroscopy/03%3A_Infrared_Spectroscopy/3.08%3A_More_Complicated_Spectra
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://pubchem.ncbi.nlm.nih.gov/compound/1-Hydroxy-2-butanone
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5077678&Mask=200
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://www.docbrown.info/page06/spectra2/acetoin-nmr13c.htm
https://www.docbrown.info/page06/spectra2/acetoin-nmr13c.htm
https://www.docbrown.info/page06/spectra2/acetoin-nmr13c.htm
https://www.researchgate.net/post/How_to_prepare_a_liquid_sample_for_FTIR_spectrum
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 11. drawellanalytical.com [drawellanalytical.com]

e 12. Electron lonization in GC-MS: The Gold Standard for Volatile Compound Analysis -
MetwareBio [metwarebio.com]

e 13. Mass Spectrometry lonization Methods [chemistry.emory.edu]

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Hydroxy-2-butanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215904#spectroscopic-data-for-1-hydroxy-2-
butanone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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